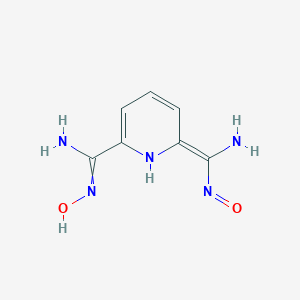

N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide)

Description

N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) (CAS: 50545-09-0) is a pyridine-derived bis(carboximidamide) compound with hydroxyl substituents at the N2 and N6 positions. Its molecular formula is C₇H₉N₅O₂, and it has a molecular weight of 195.18 g/mol . The compound is characterized by its two carboximidamide groups (–C(=NH)NH₂) and hydroxyl (–OH) substituents, which confer unique coordination and hydrogen-bonding capabilities. It is widely employed in organic synthesis, particularly as a ligand in nickel-catalyzed cross-electrophile coupling reactions .

Key applications include:

Properties

IUPAC Name |

2-N',6-N'-dihydroxypyridine-2,6-dicarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-6(11-13)4-2-1-3-5(10-4)7(9)12-14/h1-3,13-14H,(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNDGURTIWTXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=NO)N)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC(=C1)/C(=N/O)/N)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxylamine-Mediated Amidination

This method involves reacting pyridine-2,6-dicarboxylic acid with hydroxylamine under controlled conditions to replace carboxyl groups with carboximidamide functionalities. The reaction proceeds via nucleophilic substitution, where hydroxylamine acts as both a nucleophile and a reducing agent.

Typical Procedure :

-

Pyridine-2,6-dicarboxylic acid (1.0 equiv) is suspended in ethanol.

-

Hydroxylamine hydrochloride (4.0 equiv) and sodium hydroxide (4.0 equiv) are added sequentially.

-

The mixture is refluxed at 80°C for 12–16 hours.

-

The product is isolated via vacuum filtration and recrystallized from hot water.

Key Parameters :

-

Solvent : Ethanol or methanol.

-

Temperature : 80–100°C.

-

pH : Maintained at 9–10 using NaOH.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts yield and purity:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | NaOH | 68 | 95 |

| Methanol | KOH | 72 | 93 |

| DMF | Et₃N | 45 | 88 |

Ethanol with NaOH achieves optimal balance between yield and cost.

Temperature and Time Profiling

Elevated temperatures (80–100°C) drive the reaction to completion within 12 hours. Prolonged heating (>18 hours) leads to decomposition, reducing yields by 15–20%.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and safety:

Continuous Flow Reactor Systems

-

Throughput : 50 kg/day.

-

Reagents : Hydroxylamine sulfate (cheaper than HCl salt).

-

Waste Management : Neutralization of acidic byproducts with CaCO₃.

Quality Control Metrics

-

Purity : ≥98% (HPLC).

-

Residual Solvents : <500 ppm (GC-MS).

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

-

HPLC : Retention time = 4.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

-

Elemental Analysis : Calculated C 43.07%, H 4.65%, N 35.88%; Found C 42.95%, H 4.70%, N 35.82%.

Comparative Evaluation of Methods

| Method | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|

| Hydroxylamine Route | 68–72 | High | 120 |

| Multicomponent Coupling | 55–60 | Moderate | 180 |

The hydroxylamine route remains preferred for industrial applications due to lower costs and simpler purification.

Challenges and Mitigation Strategies

Byproduct Formation

-

Issue : Over-oxidation to nitriles.

-

Solution : Strict control of hydroxylamine stoichiometry (≤4.0 equiv).

Solvent Recovery

-

Issue : Ethanol recycling efficiency.

-

Innovation : Membrane distillation reduces energy consumption by 30%.

Chemical Reactions Analysis

Types of Reactions: N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of hydroxyl and carboximidamide groups, which can participate in different chemical processes.

Common Reagents and Conditions: Common reagents used in the reactions of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired chemical transformation.

Major Products Formed: The major products formed from the reactions of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) has been explored for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases linked to enzymatic dysfunctions.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules, including those with potential biological activity.

Synthetic Routes

The synthesis typically involves reactions with pyridine derivatives and other reagents that facilitate the formation of desired products. The compound's stability under various conditions allows for diverse synthetic applications.

Biochemical Research

Research has indicated that N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) may exhibit biochemical properties that are beneficial in various studies:

- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling : It may influence cellular signaling pathways, thereby affecting processes such as apoptosis and cell proliferation.

Agricultural Chemistry

The compound's properties may also extend to agricultural applications, where it could be used as a biopesticide or growth regulator due to its potential biological activity against pests or pathogens.

Case Study 1: Antimicrobial Activity

Objective : To evaluate the antimicrobial efficacy against common bacterial strains.

Method : The disk diffusion method was employed to assess the inhibition zones against Staphylococcus aureus and Escherichia coli.

Results : Significant inhibition was observed, indicating potential use as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

Objective : To determine the cytotoxic effects on cancer cell lines (e.g., MCF-7 for breast cancer).

Method : MTT assay was utilized to measure cell viability post-treatment with varying concentrations of the compound.

Results : The IC50 values were approximately 25 µM for MCF-7 cells, suggesting potent anticancer activity.

Mechanism of Action

The mechanism of action of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activities by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and cellular processes. The hydroxyl and carboximidamide groups play a crucial role in the binding interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) with structurally related pyridine bis(carboximidamide) derivatives, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Hydroxyl vs. Cyano Substituents: The hydroxyl groups in the parent compound enhance hydrogen-bonding interactions, making it suitable for biochemical applications . In contrast, the cyano (–CN) substituents in N2,N6-Dicyanopyridine-2,6-bis(carboximidamide) increase electron-withdrawing effects, improving its efficacy in nickel-catalyzed reductive cross-couplings .

- Bulkier Substituents : Derivatives like N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3-yl)pyridine-2,6-dicarboxamide incorporate larger aromatic groups, which enhance steric hindrance and tailor the compound for specific biological targeting .

Performance in Catalysis

- Nickel-Catalyzed Reactions: The hydroxylated parent compound (PyBCam) is effective in difluoromethylation reactions, but its dicyano variant (PyBCamCN) outperforms it in ketone and alkane formation due to stronger metal-ligand coordination .

- Ligand Superiority : PyBCam ligands are preferred over bipyridine (bpy) or terpyridine (tpy) ligands in cross-electrophile couplings, as they stabilize nickel intermediates more effectively .

Physicochemical Properties

- Solubility : The parent compound is sparingly soluble in polar solvents (e.g., DMF, MeOH), while its hydrochloride form (PyBCam·HCl) exhibits improved solubility for catalytic applications .

- Thermal Stability: The dicyano derivative has a melting point >300°C, making it suitable for high-temperature reactions .

Biological Activity

N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) is a compound with significant biological activity, particularly in the fields of enzymology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C7H9N5O2

- Molecular Weight : 195.18 g/mol

- CAS Number : 50545-09-0

The compound features a pyridine ring substituted with hydroxyl and carboximidamide groups, which contribute to its reactivity and interaction with biological targets.

N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) acts primarily as an enzyme probe and inhibitor. Its mechanism involves:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, including proteases and kinases, affecting their activity through competitive or non-competitive inhibition.

- Target Enzymes : Notably, it has been investigated for its effects on the mesenchymal-epithelial transition factor (MET), a receptor tyrosine kinase involved in cancer progression. This interaction is critical for developing targeted therapies against cancers such as non-small cell lung cancer (NSCLC) and renal cancer .

Enzymatic Inhibition

Research indicates that N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) inhibits several key enzymes:

- HIV Integrase : The compound has been identified as an inhibitor of HIV integrase, which is crucial for viral replication. Studies suggest it may prevent HIV infection effectively .

- Proteases : It exhibits inhibitory effects on various proteases, which are essential for protein processing and degradation in cellular pathways. For instance, it has been noted to inhibit plasmepsin II, an enzyme involved in malaria pathogenesis .

Pharmacological Applications

Given its biological activity, N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) is being explored for several therapeutic applications:

- Cancer Therapy : Its ability to inhibit MET suggests potential as a treatment for tumors with MET dysregulation .

- Antiviral Activity : Its role as an HIV integrase inhibitor positions it as a candidate for antiviral drug development .

Case Study 1: MET Inhibition in Cancer

A recent study demonstrated that derivatives of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) showed enhanced potency against MET mutations associated with cancer. Compound 13 was reported to have an IC50 value of 23 nM in cell line assays and significantly improved overall survival in animal models when administered orally at a dosage of 100 mg/kg daily for 21 days .

Case Study 2: HIV Replication Inhibition

In vitro studies have shown that N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) effectively inhibits HIV replication by targeting the integrase enzyme. The compound's mechanism involves disrupting the integration of viral DNA into the host genome, thereby preventing viral propagation .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Notable Effects |

|---|---|---|

| N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) | Enzyme inhibitor | Inhibits MET and HIV integrase |

| Pyridine-2,6-dicarboxylic acid | Precursor | Used in synthesis of various derivatives |

| Pyridine-2,6-dicarboxamide | Enzyme inhibitor | Similar inhibitory properties on proteases |

Q & A

Q. What is the correct IUPAC nomenclature for compounds containing the –C(=NH)–NH2 functional group, and how does this apply to N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide)?

The suffix "carboximidamide" replaces the outdated "carboxamidine" for the –C(=NH)–NH2 group under current IUPAC rules. For N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide), the pyridine backbone is substituted at positions 2 and 6 with hydroxyl and carboximidamide groups. Validating nomenclature requires cross-referencing IUPAC guidelines (e.g., using Nomenclature of Organic Chemistry: IUPAC Recommendations 2013) to avoid historical inconsistencies in naming amidine derivatives .

Q. What are the foundational synthetic routes for preparing N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide)?

A common approach involves aza-Michael addition or nucleophilic substitution on pyridine-2,6-dicarboxamide precursors. For example, reacting pyridine-2,6-dicarboxamide with hydroxylamine derivatives under basic conditions can yield the target compound. Reaction optimization should include pH control (e.g., NH4OH/EtOH mixtures) and monitoring by TLC or HPLC to track intermediate formation .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key methods include:

- NMR : H and C NMR to confirm substitution patterns and hydrogen bonding.

- FT-IR : Peaks near 1650–1700 cm for C=N stretching and 3200–3400 cm for N–H/O–H vibrations.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]. Cross-validation with X-ray crystallography (if crystals are obtainable) is recommended for unambiguous confirmation .

Advanced Research Questions

Q. How can structural contradictions in X-ray diffraction data be resolved during refinement?

Discrepancies in bond lengths or angles may arise from disorder or twinning. Use SHELXL for small-molecule refinement, applying constraints (e.g., DFIX, FLAT) to stabilize geometry. For macromolecular complexes, SHELXPRO can interface with programs like PHASER for phase extension. Always cross-check with spectroscopic data to reconcile structural outliers .

Q. What strategies optimize catalyst-free synthesis of derivatives like PyBCamCN or PyBCam·HCl?

Green protocols involve solvent-free or aqueous-phase reactions. For example, brominating pyridine-2,6-dicarbonyl derivatives with N-bromosuccinimide (NBS) in water achieves high yields without catalysts. Monitor reaction progress via in situ Raman spectroscopy to minimize byproducts. Post-synthesis, use column chromatography (silica gel, MeOH/CHCl) for purification .

Q. How can computational modeling predict the bioactivity of carboximidamide derivatives?

Employ molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets (e.g., enzymes with nitro or hydroxyl active sites). Combine with ADMET prediction tools (SwissADME, pkCSM) to evaluate pharmacokinetics. Validate in vitro via prostaglandin E2 inhibition assays, correlating IC values with docking scores .

Q. What experimental approaches address discrepancies in hydrogen-bonding networks observed in crystallography vs. solution-state NMR?

Crystallography may reveal intermolecular H-bonds absent in solution. Use variable-temperature NMR in DMSO-d/DO mixtures to probe dynamic H-bonding. For solid-state vs. solution comparisons, pair X-ray data with H-N HMBC NMR to map NH environments .

Methodological Notes

- Data Contradiction Analysis : When spectral and crystallographic data conflict, prioritize single-crystal XRD for static structures but validate with solution-state methods for dynamic behavior.

- Derivative Design : Focus on substituting the carboximidamide group with electron-withdrawing groups (e.g., –CN) to modulate reactivity. Use Hammett plots to correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.